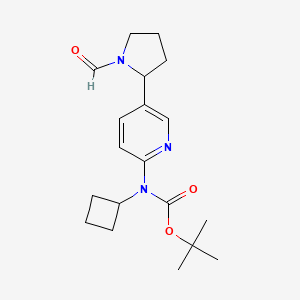

tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a structurally complex compound featuring a tert-butyl carbamate group linked to a cyclobutyl ring, which is further connected to a pyridin-2-yl moiety. The pyridine ring is substituted at the 5-position with a 1-formylpyrrolidin-2-yl group. The tert-butyl carbamate (Boc) group is commonly employed as a protecting group for amines, enhancing solubility and stability during synthesis . The cyclobutyl ring introduces conformational rigidity, which may influence binding affinity in biological systems, while the formyl group on the pyrrolidine moiety could serve as a reactive handle for further derivatization .

Properties

Molecular Formula |

C19H27N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

tert-butyl N-cyclobutyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(15-6-4-7-15)17-10-9-14(12-20-17)16-8-5-11-21(16)13-23/h9-10,12-13,15-16H,4-8,11H2,1-3H3 |

InChI Key |

NLJJFJCUFQIZGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCC1)C2=NC=C(C=C2)C3CCCN3C=O |

Origin of Product |

United States |

Preparation Methods

Key Intermediate Preparation: 5-Aminopyridine Derivatives

The synthesis begins with the preparation of a 5-aminopyridine scaffold. A common approach involves functionalizing pyridine at the 2- and 5-positions. For example, nicotinic acid derivatives are esterified and oxidized to generate pyridine N-oxides, which undergo nucleophilic substitution at the ortho-position . Cyanide or amine groups are introduced using trimethylsilyl cyanide (TMSCN) or ammonia, followed by reduction to yield 5-aminopyridine intermediates .

Reaction Example:

-

Esterification: Nicotinic acid reacts with methanol under acidic conditions to form methyl nicotinate (yield: 85–90%).

-

Oxidation: Treatment with 3-chloroperoxybenzoic acid (mCPBA) converts methyl nicotinate to pyridine N-oxide (yield: 78%).

-

Nucleophilic Substitution: Pyridine N-oxide reacts with TMSCN in dichloromethane to introduce a cyano group at the 2-position (yield: 65%).

-

Reduction: The cyano group is reduced to an amine using sodium borohydride and ammonium chloride (yield: 70%).

Cyclobutyl Group Introduction

The cyclobutyl moiety is introduced via alkylation or coupling reactions. A Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) is typically employed. For example, bromopyridine intermediates react with cyclobutylboronic acid under palladium catalysis .

Optimized Conditions:

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2 equiv)

-

Solvent: Dioxane/H2O (4:1)

-

Temperature: 80°C, 12 hours

Formylpyrrolidine Incorporation

The 1-formylpyrrolidine group is introduced through reductive amination or direct formylation. Pyrrolidine is first attached to the pyridine core via a Buchwald-Hartwig amination, followed by formylation using formic acid or acetic formic anhydride .

Stepwise Protocol:

-

Amination:

-

Formylation:

Carbamate Protection

The final step involves protecting the amine group with a tert-butyl carbamate (Boc) group. Di-tert-butyl dicarbonate (Boc2O) is used in the presence of a base such as DMAP or cesium carbonate .

Representative Procedure:

-

Dissolve the amine intermediate (1 equiv) in tetrahydrofuran (THF).

-

Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at room temperature for 12 hours.

-

Purify via column chromatography (hexane/ethyl acetate = 4:1).

Comparative Data:

| Base | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| DMAP | THF | RT | 12 | 80% |

| Cs2CO3 | DMF | 50°C | 6 | 73% |

| Pyridine | Pyridine | RT | 1 | 50% |

Purification and Characterization

The final product is purified using silica gel chromatography or recrystallization. Analytical methods include:

-

NMR Spectroscopy: 1H NMR (CDCl3) shows characteristic peaks for tert-butyl (δ 1.58 ppm), cyclobutyl (δ 2.05–2.59 ppm), and formyl (δ 8.01 ppm) groups .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 345.4 [M+H]+ .

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition Studies

Research indicates that compounds similar to tert-butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate may act as enzyme inhibitors, particularly in the context of neurological disorders. The presence of the pyrrolidine and pyridine rings can enhance binding affinity to various biological targets, making this compound a candidate for further investigation in drug discovery.

2. Interaction Studies

Understanding the interaction mechanisms of this compound with biological systems is crucial for assessing its therapeutic potential. Techniques such as molecular docking, surface plasmon resonance, and fluorescence spectroscopy can be employed to elucidate these interactions.

Case Studies

Case Study 1: Neuroprotective Effects

In a study exploring neuroprotective agents, compounds structurally related to this compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides. These findings suggest that this compound could be developed into a therapeutic agent for Alzheimer's disease.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of similar compounds revealed that they could inhibit tumor growth by inducing apoptosis in cancer cells. This highlights the potential of this compound as a lead compound in oncology research.

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Insights :

- Hydroxymethyl derivatives (e.g., ) prioritize solubility and metabolic stability due to polar groups.

- Bulky substituents like nitroimidazole () may enhance target binding but reduce solubility.

Pyridinyl-Carbamates with Heterocyclic Substituents

The pyridinyl-carbamate core is prevalent in medicinal chemistry. Substituents at the 5-position significantly alter reactivity and bioactivity:

Key Insights :

- Formyl-substituted pyridines () enable site-specific modifications via Schiff base formation.

- Brominated analogs () are critical for Suzuki-Miyaura coupling reactions in fragment-based drug discovery.

Functional Group Variations and Their Impact

Carbamate vs. Oxadiazole Derivatives

Oxadiazole-containing analogs (e.g., tert-butyl oxadiazole derivatives in ) exhibit distinct electronic properties compared to carbamates. For instance, oxadiazoles enhance metabolic resistance and π-π stacking interactions, making them potent carbonic anhydrase II inhibitors (IC₅₀ values in nanomolar range) .

Boronic Ester Derivatives

Compounds like tert-butyl N-methyl-N-[5-(dioxaborolan-2-yl)pyridin-2-yl]carbamate () incorporate boronic esters for Suzuki coupling, enabling rapid diversification of the pyridine ring. These derivatives are pivotal in combinatorial chemistry but may exhibit reduced stability in aqueous environments .

Biological Activity

tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound classified as a carbamate. Its unique structural features, including a tert-butyl group, a cyclobutyl ring, and a pyridine ring with a formylpyrrolidine moiety, suggest potential biological activities that warrant investigation. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it possesses various functional groups that influence its reactivity and biological interactions.

Key Structural Features

- tert-butyl group : Enhances lipophilicity and steric bulk.

- Cyclobutyl ring : Provides unique conformational flexibility.

- Pyridine ring with formylpyrrolidine : Potential for interaction with biological macromolecules.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyridine Ring : Achieved through cyclization reactions.

- Introduction of Formylpyrrolidine Moiety : Typically involves formylation using agents like formic acid.

- Attachment of Cyclobutyl Ring : Involves cyclobutyl halides in cyclization reactions.

- Formation of Carbamate Group : Finalized by reacting intermediates with tert-butyl isocyanate .

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated but may include:

- Enzymatic inhibition : Potentially acting on enzymes involved in metabolic pathways.

- Receptor modulation : Interacting with neurotransmitter receptors or other cellular targets.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

- Antifungal Activity : Analogous compounds have been tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum, showing varying degrees of efficacy .

- Antihistamine Properties : Research on related compounds has demonstrated potential antihistamine effects, suggesting that the compound may influence histamine receptor pathways .

- Metabolic Stability : Studies indicate that modifications in the structure can affect the metabolic stability of the compound, impacting its bioavailability and efficacy in biological systems .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | Chloro substitution | Moderate antifungal activity |

| tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate | Sec-butyl substitution | Lower metabolic stability |

| tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | Tosylic acid derivative | High lipophilicity |

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Study on Antifungal Agents : A comparative study demonstrated that while the original antifungal agent showed moderate effectiveness (IC50 = 31 µM), its analogs exhibited varying potencies against fungal strains, indicating structure-dependent activity .

- Fluorescence Imaging Assays : Experiments utilizing fluorescence imaging revealed that certain structural analogs induced lipid droplet formation in cells, suggesting potential implications for metabolic disorders or cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Introduction of the cyclobutyl group via nucleophilic substitution or coupling reactions on a pyridine precursor.

- Step 2 : Protection of the carbamate group using tert-butyl chloroformate under anhydrous conditions (e.g., DMF, 0–5°C) .

- Step 3 : Functionalization of the pyrrolidine ring with a formyl group using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can structural characterization be performed for intermediates and the final compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, tert-butyl carbamates show characteristic peaks at δ ~1.3–1.5 ppm (9H, singlet) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₉]) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., pyrrolidine ring conformation) .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer :

- Hydrolysis Risk : Carbamates are prone to hydrolysis in acidic/basic conditions. Store under inert atmosphere (N₂/Ar) at –20°C .

- Light Sensitivity : Protect formyl and pyridine groups from UV degradation using amber glassware .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl and formylpyrrolidine groups influence reactivity?

- Methodological Answer :

- Steric Effects : Cyclobutyl’s strained ring may hinder nucleophilic attacks on the carbamate. Compare reaction rates with unsubstituted analogs .

- Electronic Effects : The formyl group on pyrrolidine increases electrophilicity at the pyridine nitrogen. Use DFT calculations (e.g., Gaussian) to map electron density .

- Case Study : Substituent positioning (e.g., 5-formyl vs. 3-formyl on pyrrolidine) alters regioselectivity in cross-coupling reactions .

Q. How can contradictory data in reaction yields or by-product formation be resolved?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., deprotected carbamate or over-oxidized pyrrolidine).

- Optimization : Adjust stoichiometry (e.g., reduce excess POCl₃ in formylation) or switch solvents (e.g., THF instead of DCM) to suppress side reactions .

- Case Study : Inconsistent yields in cyclobutylation may arise from trace moisture; use molecular sieves or rigorous drying protocols .

Q. What strategies are effective for evaluating biological activity in vitro?

- Methodological Answer :

- Target Selection : Screen against kinase or GPCR targets due to pyridine’s affinity for ATP-binding pockets .

- Assay Design :

- Binding Assays : Use SPR or fluorescence polarization to measure affinity.

- Functional Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination via luminescence/colorimetry) .

- Control Compounds : Compare with analogs lacking the formyl group to isolate its contribution .

Comparative Analysis Tables

Table 1 : Structural Analogues and Key Differences

Table 2 : Common Synthetic Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.